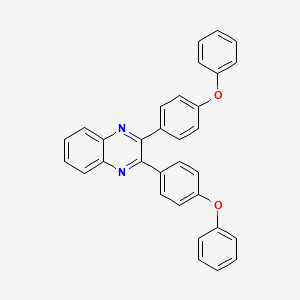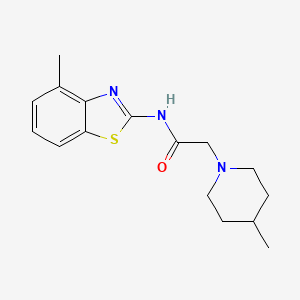![molecular formula C22H16BrClN2O2 B4593582 3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4593582.png)
3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.00837 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 3-[2-(4-Bromophenoxy)ethyl]-2-(4-Chlorophenyl)-4(3H)-quinazolinone
Medicinal Chemistry and Antibacterial Activity Quinazoline derivatives, including this compound, have been extensively studied for their potential in medicinal chemistry due to their significant biological activities. A series of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, derived from quinazolinone structures, exhibited notable antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and structural versatility of the quinazolinone nucleus allow for the introduction of bioactive moieties, making it a promising scaffold for the development of new medicinal agents to combat antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Materials Development Research into quinazoline derivatives has also extended into the field of optoelectronics, where these compounds have been employed in the synthesis and application of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valuable for creating novel optoelectronic materials. These include materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and colorimetric pH sensors, demonstrating the diverse applications of quinazolinone derivatives beyond the pharmaceutical industry (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-7-11-18(12-8-16)28-14-13-26-21(15-5-9-17(24)10-6-15)25-20-4-2-1-3-19(20)22(26)27/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLKKDTNXQPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4593500.png)
![1-ETHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4593508.png)

![2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4593533.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4593541.png)
![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-chloro-6-ethoxyphenyl methanesulfonate](/img/structure/B4593543.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4593551.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4593560.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4593562.png)

![6-CYCLOPROPYL-N'~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B4593588.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4593589.png)
![N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4593595.png)
